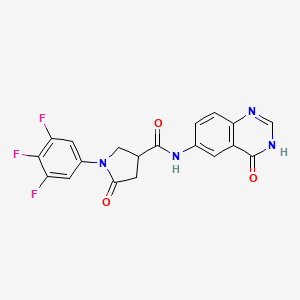

N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide

Description

N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline ring, a pyrrolidine ring, and a trifluorophenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Properties

Molecular Formula |

C19H13F3N4O3 |

|---|---|

Molecular Weight |

402.3 g/mol |

IUPAC Name |

5-oxo-N-(4-oxo-3H-quinazolin-6-yl)-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H13F3N4O3/c20-13-5-11(6-14(21)17(13)22)26-7-9(3-16(26)27)18(28)25-10-1-2-15-12(4-10)19(29)24-8-23-15/h1-2,4-6,8-9H,3,7H2,(H,25,28)(H,23,24,29) |

InChI Key |

PVNKSUFCQUHQGX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=C(C(=C2)F)F)F)C(=O)NC3=CC4=C(C=C3)N=CNC4=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinazoline Ring: Starting from an appropriate aniline derivative, the quinazoline ring can be synthesized through a cyclization reaction with formamide or similar reagents under acidic conditions.

Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the quinazoline ring can be introduced via selective hydroxylation using reagents like hydrogen peroxide or other oxidizing agents.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving a suitable amine and a carbonyl compound.

Coupling of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a nucleophilic substitution reaction using a trifluorophenyl halide and a suitable nucleophile.

Final Coupling Reaction: The final step involves coupling the quinazoline and pyrrolidine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

Reduction: The carbonyl groups in the quinazoline and pyrrolidine rings can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, hydrogen peroxide.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Quinazoline ketones or aldehydes.

Reduction: Quinazoline and pyrrolidine alcohols.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating diseases or conditions that involve those targets.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It could interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide: Similar structure but lacks the trifluorophenyl group.

N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4-difluorophenyl)pyrrolidine-3-carboxamide: Similar structure with fewer fluorine atoms on the phenyl ring.

N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trichlorophenyl)pyrrolidine-3-carboxamide: Similar structure with chlorine atoms instead of fluorine.

Uniqueness

The presence of the trifluorophenyl group in N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide makes it unique compared to its analogs. The trifluorophenyl group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, potentially offering advantages in specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(4-hydroxyquinazolin-6-yl)-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-hydroxyquinazoline derivatives with pyrrolidine carboxylic acids. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar quinazoline derivatives. For instance, compounds derived from 5-oxopyrrolidine scaffolds have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 18 | A549 | 12.5 | Apoptosis |

| Compound 21 | A549 | 8.8 | Cell Cycle Arrest |

| N-(4-hydroxyquinazolin-6-yl)-5-oxo... | A549 | TBD | TBD |

Note: TBD = To Be Determined based on further research.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against multidrug-resistant pathogens. Similar derivatives have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Kinases : Similar quinazoline derivatives are known to inhibit various kinases involved in cancer progression.

- DNA Interaction : The compound may intercalate into DNA or inhibit topoisomerases, preventing DNA replication.

Case Studies

- Case Study on Lung Cancer : A study involving a series of quinazoline derivatives showed that compounds with a trifluorophenyl group exhibited enhanced cytotoxicity in A549 cells compared to their non-fluorinated counterparts. This suggests that fluorination increases the lipophilicity and cellular uptake of the compounds.

- Antimicrobial Resistance : Research indicated that certain derivatives were effective against methicillin-resistant strains of Staphylococcus aureus, showcasing their potential as alternative therapeutic agents in an era of rising antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.